molecular formula C19H11I2NO2 B4887857 2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4,6-diiodophenol

2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4,6-diiodophenol

Cat. No. B4887857
M. Wt: 539.1 g/mol
InChI Key: RBIJRMOEDPDNON-UHFFFAOYSA-N
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Description

2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4,6-diiodophenol, also known as DBDIF-DIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the Schiff base family of organic compounds and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4,6-diiodophenol is not fully understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in the body. This interaction can lead to changes in cellular signaling pathways, which can ultimately result in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have shown that this compound can exhibit anti-inflammatory and antioxidant effects, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4,6-diiodophenol in lab experiments is its excellent solubility in various solvents, which makes it easy to handle and work with. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on 2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4,6-diiodophenol. One potential area of research is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Another area of research is the exploration of the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with specific receptors or enzymes in the body.

Scientific Research Applications

2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4,6-diiodophenol has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic electronics. This compound has been shown to exhibit excellent electron transport properties, making it a potential candidate for use in organic electronic devices, such as solar cells and field-effect transistors.

properties

IUPAC Name

2-(dibenzofuran-3-yliminomethyl)-4,6-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11I2NO2/c20-12-7-11(19(23)16(21)8-12)10-22-13-5-6-15-14-3-1-2-4-17(14)24-18(15)9-13/h1-10,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIJRMOEDPDNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11I2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4,6-diiodophenol
Reactant of Route 2
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2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4,6-diiodophenol

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